1-(Naphthalen-1-yl)propan-2-one
Description
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMOPLPOIRMOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325270 | |
| Record name | 1-naphthylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-50-2 | |
| Record name | NSC409522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-naphthylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Naphthalen 1 Yl Propan 2 One and Analogues
Established Synthetic Routes
Traditional methods for synthesizing 1-(naphthalen-1-yl)propan-2-one and related structures predominantly rely on classical organic reactions, most notably the Friedel-Crafts acylation and modifications of existing naphthyl-containing molecules.
Friedel-Crafts Acylation of Naphthalene (B1677914) and Substituted Naphthalenes
The Friedel-Crafts acylation is a cornerstone method for introducing an acyl group onto an aromatic ring. libretexts.orgmasterorganicchemistry.com In the context of synthesizing naphthyl ketones, this involves reacting naphthalene or its derivatives with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org For the specific synthesis of this compound, propanoyl chloride or propanoic anhydride would be the appropriate acylating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a highly reactive acylium ion is generated, which is then attacked by the electron-rich naphthalene ring. libretexts.org
The efficiency and outcome of the Friedel-Crafts acylation of naphthalene are highly dependent on the chosen catalytic system and reaction conditions. numberanalytics.com Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst for these reactions. numberanalytics.commyttex.net However, other catalysts such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) can also be employed, often under milder conditions. numberanalytics.com
The choice of solvent is also critical. Solvents like carbon disulfide, nitrobenzene, and halogenated hydrocarbons such as 1,2-dichloroethane (B1671644) and methylene (B1212753) chloride are commonly used. myttex.netgoogle.com The solvent can influence the solubility of the reactants and the catalyst complex, as well as the regioselectivity of the reaction. myttex.net For instance, the acylation of 2-alkoxynaphthalene proceeds at the 6-position in nitrobenzene, but at the 1-position in a mixture of benzene (B151609) and carbon disulfide. google.com Reaction temperature is another key parameter to control, with reactions often run at low temperatures to moderate reactivity and improve selectivity. google.com
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Key Observations | Reference(s) |
| AlCl₃ | Acetyl Chloride | 1,2-Dichloroethane | -23 to 20 | Kinetic studies performed; α/β ratio is concentration and time-dependent. | psu.edursc.org |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | Not specified | Acylation of 2-substituted naphthalenes proceeds in the 6-position. | google.com |
| AlCl₃ | Benzoyl Chloride | Methylene Chloride | 35 | Almost exclusive α-substitution is observed. | myttex.net |
| HF (anhydrous) | Acylating Agent | HF (serves as catalyst and solvent) | Not specified | High regioselectivity for acylation at the 6-position of 2-substituted naphthalenes. | google.com |
A significant challenge in the Friedel-Crafts acylation of naphthalene is controlling the position of substitution. Naphthalene has two non-equivalent positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). masterorganicchemistry.com The α-position is generally more reactive due to the greater stabilization of the carbocation intermediate (Wheland intermediate) formed during the electrophilic attack. reddit.com This leads to the α-isomer being the kinetically controlled product, often formed faster and at lower temperatures. researchgate.net
However, the β-isomer is thermodynamically more stable due to reduced steric hindrance with the peri-hydrogen at the C8 position. stackexchange.com Therefore, under conditions that allow for equilibrium to be reached (thermodynamic control), such as higher temperatures or longer reaction times, the β-substituted product can become the major isomer. researchgate.net The α/β isomer ratio can be manipulated by changing reaction parameters. For example, kinetic studies of the acetylation of naphthalene in 1,2-dichloroethane show that the initial α/β ratio can be as high as 4-5, but it decreases over time to as low as 0.7. psu.edursc.org The size of the acylating agent also plays a role; bulkier acyl groups tend to favor substitution at the less sterically hindered β-position. stackexchange.com
Preparation from Related Naphthyl-Substituted Precursors
An alternative to direct acylation of naphthalene is the chemical transformation of other readily available naphthyl-substituted compounds. For instance, this compound can be conceptually derived from precursors such as 1-naphthylacetic acid, 2-(naphthalen-1-yl)propan-1-ol (B147293), or 1-(naphthalen-1-yl)ethanone.
One documented route involves the Mannich reaction, where 1-acetylnaphthalene (a close analogue) is reacted with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride to synthesize 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride. chemicalbook.com While this produces a different final product, it illustrates the use of a naphthyl ketone as a synthetic precursor. Another relevant preparation is the synthesis of 2-(naphthalen-1-yl)propan-1-ol from 2-(1-naphthyl)propionaldehyde through reduction. prepchem.com The subsequent oxidation of this alcohol could potentially yield this compound.
Modern and Catalytic Synthetic Strategies
While classical methods are well-established, modern synthetic chemistry seeks more efficient, selective, and environmentally benign routes. Transition metal catalysis has become a powerful tool for C-H functionalization and the formation of carbon-carbon bonds, offering new pathways to aromatic ketones. rsc.org
Transition Metal-Catalyzed Reactions for Naphthyl Ketone Formation
Transition metal-catalyzed reactions have been developed for the synthesis of aromatic ketones, which can be applied to the preparation of naphthyl ketones. nih.gov For example, catalysts based on silver(I) and gold(I) have been shown to be effective for a tandem reaction sequence involving a nih.govnih.gov-sigmatropic rearrangement of propargyl esters to form various aromatic ketones, including naphthyl ketones. nih.gov
Ruthenium-catalyzed ortho-alkylation of aromatic ketones with olefins represents another strategy. rsc.org This reaction involves the selective coupling of an olefin at the C-H bond ortho to the ketone, a process known as hydroarylation. While this method typically modifies an existing ketone, it highlights the potential of transition metal catalysis for selective functionalization of the naphthalene ring system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of amides with arylboronic acids, also provide a novel route to ketonitriles and could be adapted for ketone synthesis. researchgate.net These modern methods often offer advantages in terms of functional group tolerance and reaction conditions compared to traditional Friedel-Crafts reactions.
Asymmetric Synthesis and Stereoselective Transformations
Innovative and Emerging Synthetic Pathways
The field of organic synthesis is constantly evolving, with new and innovative methods continually being developed. For the synthesis of this compound and its analogues, emerging pathways often leverage novel catalytic systems or reaction concepts.
One such area is the merging of photoredox catalysis with other catalytic cycles. As mentioned, the combination of photoredox and nickel catalysis for decarboxylative arylation provides a mild and efficient route to ketones. princeton.edu This dual catalytic approach opens up new possibilities for constructing the naphthyl ketone scaffold from readily available starting materials.
Another innovative direction involves the development of novel molecular glue-type mechanisms. While currently applied in a biological context for protein degradation, the concept of using small molecules to induce interactions between larger molecules could potentially be adapted for synthetic applications, enabling novel bond formations under mild conditions. biorxiv.org
The synthesis of naphthalene-based push-pull molecules, which are of interest for their optical properties, often involves modern transition metal-catalyzed coupling reactions to append various heterocyclic acceptor groups to the naphthalene core. nih.gov These strategies could be adapted to synthesize novel analogues of this compound with tailored electronic and photophysical properties.
Synthesis via Advanced Intermediate Derivatization (e.g., Enaminones)
Enaminones are versatile building blocks in organic synthesis, serving as valuable intermediates due to their dual electrophilic and nucleophilic character. Their application in the synthesis of compounds related to this compound involves the derivatization of a suitable naphthalene-containing precursor.
A key intermediate, 3-dimethylamino-1-(naphthalen-1-yl)propenone, can be synthesized from 1-acetylnaphthalene. This reaction typically involves treating 1-acetylnaphthalene with dimethylformamide dimethyl acetal (B89532) (DMFDMA). This process transforms the acetyl group into a more reactive enaminone moiety, which can then be utilized in further synthetic steps to build more complex molecules. For instance, this enaminone can react with hydrazonoyl halides to form 3,4-disubstituted pyrazoles or with arenediazonium chlorides to produce 2-(arylhydrazono)-3-(1-naphthalenyl)-3-oxopropionaldehydes. acs.org These subsequent products highlight the utility of the enaminone as a precursor to a variety of heterocyclic systems attached to the naphthalene core.
Table 1: Synthesis of Enaminone Intermediate from 1-Acetylnaphthalene
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Acetylnaphthalene | DMFDMA | 3-Dimethylamino-1-(naphthalen-1-yl)propenone | Microwave irradiation, 180 °C, 20 min | 92% | acs.org |
This table summarizes the synthesis of a key enaminone intermediate derived from 1-acetylnaphthalene.
While not a direct synthesis of this compound, the formation of this enaminone intermediate demonstrates a powerful strategy for functionalizing the acetyl group of 1-acetylnaphthalene, opening pathways to a wide range of analogues.
Annulation and Cyclization Strategies for Naphthyl Ring Systems
The construction of the naphthalene core itself is a fundamental aspect of synthesizing this compound and its derivatives. Annulation, a process where a new ring is fused onto an existing one, and other cyclization reactions are powerful tools for this purpose. wikipedia.org
Several classical and modern methods exist for the synthesis of naphthalene skeletons:
Haworth Synthesis: This is a classic method for producing naphthalenes and other polycyclic aromatic hydrocarbons. askiitians.comvedantu.com The process typically begins with the Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropionic acid. vedantu.comquora.com This is followed by a Clemmensen reduction to yield 4-phenylbutanoic acid. vedantu.com An intramolecular cyclization is then induced by heating with a strong acid, like sulfuric acid, to form α-tetralone. vedantu.com A subsequent Clemmensen reduction of the α-tetralone gives tetralin, which is then dehydrogenated, often using a catalyst like selenium or palladium, to afford the final naphthalene ring system. vedantu.comquora.com
Electrophilic Cyclization of Alkynes: Substituted naphthalenes can be prepared under mild conditions through the electrophilic cyclization of aryl-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov This method is advantageous due to its regioselectivity and tolerance of various functional groups. nih.gov
Bergman Cyclization: This reaction involves the thermal or photochemical cyclization of an enediyne to form a highly reactive p-benzyne diradical. alfa-chemistry.com This intermediate can then abstract hydrogen atoms to form an aromatic ring. While a powerful tool for creating aromatic systems, it is particularly noted for its role in the mechanism of action of some natural products. alfa-chemistry.com Fluorinated naphthalene derivatives have been synthesized using this approach from fluorinated benzo-fused enediynes. researchgate.netulethbridge.carsc.org
Metal-Catalyzed Annulations: Modern synthetic chemistry has seen the development of numerous metal-catalyzed reactions for naphthalene synthesis. Gold(I)-catalyzed cyclization of alkenyl carbonyl compounds can produce a variety of substituted naphthalenes. acs.org Nickel-catalyzed cascade cyclization of o-vinyl chlorobenzenes with internal alkynes also provides an efficient route to diverse naphthalene derivatives from readily available starting materials. researchgate.net Iron(III) chloride has been used to promote the annulation of aryl acetaldehydes with alkynes, offering a versatile method for the regioselective synthesis of polysubstituted naphthalenes. researchgate.net
Table 2: Comparison of Selected Naphthalene Synthesis Strategies
| Synthesis Method | Key Starting Materials | Key Reagents/Conditions | Key Intermediates | Reference(s) |
|---|---|---|---|---|
| Haworth Synthesis | Benzene, Succinic anhydride | AlCl₃, Zn(Hg)/HCl, H₂SO₄, Se/Pd (heat) | 3-Benzoylpropionic acid, 4-Phenylbutanoic acid, α-Tetralone, Tetralin | askiitians.comvedantu.comquora.com |
| Electrophilic Cyclization | Arene-containing propargylic alcohols | ICl, I₂, Br₂, NBS | N/A | nih.gov |
| Bergman Cyclization | Enediynes | Heat or light | p-Benzyne diradical | alfa-chemistry.com |
| Nickel-Catalyzed Annulation | o-Vinyl chlorobenzenes, Internal alkynes | Nickel catalyst | Arylnickel species | researchgate.net |
This table provides a comparative overview of different annulation and cyclization strategies for the synthesis of the naphthalene ring system.
These advanced methodologies provide a robust toolkit for chemists to construct the specific substitution patterns required for analogues of this compound, enabling the exploration of structure-activity relationships and the development of novel compounds.
Chemical Reactivity and Mechanistic Pathways of 1 Naphthalen 1 Yl Propan 2 One
Characteristic Reactions of the Ketone Functional Group
The ketone moiety, with its electrophilic carbonyl carbon and nucleophilic oxygen atom, is the primary site for several characteristic reactions.
The carbonyl group of 1-(naphthalen-1-yl)propan-2-one is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. This process is the cornerstone of many synthetic transformations. libretexts.orgyoutube.com
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, which results in the breaking of the pi bond and the formation of a tetrahedral intermediate. This intermediate is then protonated to yield the final alcohol product. The reaction can be catalyzed by either acid or base. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.org
A key example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the nucleophile. The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound, followed by an acidic workup, would yield a tertiary alcohol. youtube.com Another important nucleophilic addition is the formation of cyanohydrins by the addition of hydrogen cyanide. This reaction is typically carried out in the presence of a catalytic amount of base. libretexts.org The addition of alcohols to ketones can lead to the formation of hemiacetals, which are generally unstable but can exist in equilibrium. libretexts.org
Interactive Data Table: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type |
| Hydride ion | NaBH₄, LiAlH₄ | Secondary alcohol |
| Organometallic | RMgX (Grignard), RLi | Tertiary alcohol |
| Cyanide ion | HCN, KCN | Cyanohydrin |
| Water | H₂O (dilute) | Hydrate (gem-diol) |
| Alcohol | ROH | Hemiacetal |
The oxidation of ketones is generally more challenging than the oxidation of aldehydes. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. For this compound, oxidation can lead to the formation of 1-naphthylacetic acid. This transformation can be achieved using oxidizing agents like potassium permanganate (B83412).
The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a common transformation. libretexts.org Various oxidizing agents can be employed, including potassium permanganate and Jones reagent (CrO₃ in H₂SO₄). libretexts.org For instance, alkylnaphthalenes can be oxidized to naphthalene (B1677914) carboxylic acids. google.com Modern methods also utilize catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the oxidant for the conversion of aldehydes to carboxylic acids, which can be a related transformation. organic-chemistry.org Other protocols involve the use of Oxone or selenium-catalyzed oxidations with hydrogen peroxide. organic-chemistry.orgmdpi.com
Interactive Data Table: Oxidation Reactions
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO₄) | 1-Naphthylacetic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 1-Naphthylacetic acid |
The ketone functional group in this compound can be readily reduced to a secondary alcohol or completely reduced to a hydrocarbon.
The reduction to the corresponding secondary alcohol, 1-(naphthalen-1-yl)propan-2-ol, is a common transformation. This can be achieved using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. youtube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, while lithium aluminum hydride is a more powerful reducing agent.
For the complete reduction of the ketone to a hydrocarbon, yielding 1-propylnaphthalene, more rigorous methods are required. The two primary methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. The Clemmensen reduction involves the use of amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures.
Interactive Data Table: Reduction Reactions
| Reagent(s) | Product |
| Sodium borohydride (NaBH₄) | 1-(Naphthalen-1-yl)propan-2-ol |
| Lithium aluminum hydride (LiAlH₄) | 1-(Naphthalen-1-yl)propan-2-ol |
| Zinc amalgam (Zn(Hg)), HCl | 1-Propylnaphthalene |
| Hydrazine (N₂H₄), KOH | 1-Propylnaphthalene |
Reactions Involving the Naphthalene Moiety
The naphthalene ring system is an aromatic moiety and, as such, undergoes electrophilic aromatic substitution reactions. The presence of the propan-2-one substituent influences the regioselectivity of these reactions.
Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution. libretexts.org Substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. In general, electrophilic attack at the α-position is kinetically favored due to the greater stability of the resulting carbocation intermediate (the arenium ion). libretexts.orgonlineorganicchemistrytutor.comyoutube.com This intermediate can be stabilized by resonance structures that preserve one of the aromatic rings. libretexts.org
The substituent already present on the naphthalene ring directs the position of the incoming electrophile. The propan-2-one group at the 1-position is an electron-withdrawing group and a deactivator, but it directs incoming electrophiles to the para position (C4) and the ortho positions (C2 and C8) of the same ring, and also to the 5 and 7 positions of the adjacent ring. However, steric hindrance from the propan-2-one group can influence the product distribution.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation. youtube.compearson.comuci.edu For instance, the nitration of this compound would be expected to yield a mixture of nitro-substituted products, with the major product likely being the 4-nitro derivative.
Beyond classical electrophilic substitution, modern synthetic methods allow for a wider range of functionalizations of the naphthalene ring. These methods often employ transition metal catalysis to achieve high regioselectivity. researchgate.net
For example, gold-catalyzed reactions have been used for the functionalization of naphthalene with diazo compounds, leading to either carbene insertion into C-H bonds or addition to the double bonds. beilstein-journals.orgresearchgate.net This can result in the formation of various substituted naphthalenes. beilstein-journals.org Other methods for regioselective functionalization include directed C-H activation, where a directing group on the naphthalene ring guides a metal catalyst to a specific position. researchgate.net While the propan-2-one group itself is not a strong directing group for C-H activation, the principles of these reactions highlight the ongoing development of tools for precise modification of the naphthalene core. researchgate.net
Complex Reaction Pathways and Transformations
The reactivity of this compound extends beyond simple functional group transformations to encompass more intricate reaction sequences, including enolate-mediated reactions, molecular rearrangements, and conjugate additions. These pathways allow for the construction of complex molecular architectures from a relatively simple starting material.
The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group makes this compound amenable to enolate formation. Enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, with alpha-alkylation being a prominent example. youtube.comlibretexts.org The regioselectivity of enolate formation in unsymmetrical ketones like this compound is governed by the principles of kinetic and thermodynamic control.
Deprotonation at the less substituted α-carbon (the methyl group) is sterically less hindered and therefore proceeds more rapidly, leading to the kinetic enolate . udel.edumasterorganicchemistry.com This is typically achieved using a strong, bulky base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). youtube.comlibretexts.org Conversely, the thermodynamic enolate , which is the more stable enolate due to its more substituted double bond, is formed by deprotonation of the more substituted α-carbon (the methylene (B1212753) group attached to the naphthalene ring). udel.edumasterorganicchemistry.com The formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. udel.edumasterorganicchemistry.com
The choice of enolate, and thus the site of subsequent alkylation, can be controlled by the reaction conditions. This allows for the selective synthesis of different α-alkylated products.
Table 1: Regioselective Alpha-Alkylation of this compound
| Condition | Base | Temperature | Major Enolate Formed | Major Alkylation Product |
| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted (at methyl group) | 1-(Naphthalen-1-yl)-3-alkylpropan-2-one |
| Thermodynamic Control | Sodium Ethoxide (NaOEt) | Room Temperature | More substituted (at methylene group) | 1-(Naphthalen-1-yl)-1-alkylpropan-2-one |
This table is illustrative and based on general principles of kinetic and thermodynamic enolate control.
The backbone of this compound can undergo structural reorganization through various rearrangement reactions, leading to the formation of constitutional isomers. Two notable examples are the Beckmann and Schmidt rearrangements, which involve the transformation of the ketone into an amide.
The Beckmann rearrangement proceeds via an oxime intermediate, which is formed by the reaction of the ketone with hydroxylamine. wikipedia.orgorganic-chemistry.org The key step of this acid-catalyzed rearrangement is the migration of a group from the carbon to the nitrogen atom of the oxime. testbook.comquora.comstackexchange.com The reaction is stereospecific, with the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrating preferentially. testbook.comquora.comstackexchange.com In the case of the oxime of this compound, two geometric isomers are possible. The migratory aptitude generally follows the order of H > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. quora.comslideshare.net While the naphthylmethyl group is not explicitly listed, its migratory aptitude is expected to be greater than that of the methyl group due to the ability of the aromatic ring to stabilize a partial positive charge during the migration. adichemistry.com However, the stereochemistry of the oxime is the determining factor. testbook.comquora.comstackexchange.com
The Schmidt reaction provides an alternative route to amides from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.org The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org For unsymmetrical ketones, the Schmidt reaction can lead to a mixture of regioisomeric amides, with the direction of migration influenced by the relative migratory aptitudes of the substituents and steric factors. libretexts.org
The enolate of this compound can act as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael acceptors). youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com This reaction, known as the Michael addition, results in the formation of a 1,5-dicarbonyl compound. youtube.comwpmucdn.com The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.comyoutube.com
The extended π-system of the naphthalene ring in this compound can influence the reactivity in conjugate addition reactions. Nucleophilic attack on naphthyl-containing systems can sometimes lead to dearomatization of the naphthalene ring, depending on the nucleophile, substrate, and reaction conditions. jst.go.jp For instance, sterically bulky organolithium reagents have been shown to favor 1,4-addition to naphthyl ketones, leading to dearomatized products. jst.go.jp This highlights the potential for the naphthalene ring to participate in the reaction beyond simply being a substituent.
The general mechanism of a Michael reaction involves the formation of the enolate, followed by nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, and subsequent protonation. youtube.commasterorganicchemistry.com
Table 2: Potential Michael Addition Reaction of this compound Enolate
| Michael Donor (from) | Michael Acceptor (Example) | Product |
| This compound | Methyl vinyl ketone | 4-(Naphthalen-1-ylmethyl)-2,5-hexanedione |
This table provides a hypothetical example of a Michael addition involving the enolate of this compound.
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles. As discussed, the formation of kinetic versus thermodynamic enolates is a prime example of this interplay. udel.edumasterorganicchemistry.com
The kinetics of a reaction are concerned with the reaction rate, which is dependent on factors such as the activation energy of the rate-determining step. smu.edu For instance, the deprotonation to form the kinetic enolate is faster because it has a lower activation energy due to reduced steric hindrance. udel.edumasterorganicchemistry.com
The thermodynamics of a reaction relate to the relative stability of the reactants and products. libretexts.org A reaction is thermodynamically favorable if the products are more stable (have lower energy) than the reactants. libretexts.org In the case of enolate formation, the thermodynamic enolate is the more stable species due to the greater substitution of the double bond. udel.edumasterorganicchemistry.com
Computational chemistry can provide valuable insights into the reaction mechanisms and energetics of complex organic reactions. smu.eduacs.org Theoretical studies on related systems, such as the reaction of naphthyl radicals with oxygen, have been used to calculate reaction energies and predict product distributions. nih.gov Similar computational analyses could be applied to the reactions of this compound to elucidate the precise energy profiles of the various reaction pathways and to rationalize the observed product distributions.
Advanced Derivatization Strategies of 1 Naphthalen 1 Yl Propan 2 One
Formation of Advanced Synthetic Intermediates (e.g., Silyl (B83357) Enol Ethers)
Silyl enol ethers are highly versatile intermediates in organic synthesis, serving as enolate equivalents that can undergo a variety of carbon-carbon bond-forming reactions with high regioselectivity. The conversion of 1-(naphthalen-1-yl)propan-2-one to its corresponding silyl enol ether provides a stable yet reactive platform for subsequent synthetic manipulations.
The synthesis is typically achieved by treating the ketone with a silylating agent, such as a trialkylsilyl halide or triflate, in the presence of a base. clockss.org The choice of base and reaction conditions can influence the regioselectivity of the enolization if the ketone is unsymmetrical. For this compound, deprotonation occurs at the less sterically hindered methyl group to form the kinetic enolate, which is then trapped by the electrophilic silicon species. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBSCl), often used with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure rapid and irreversible deprotonation.
The resulting silyl enol ether, (Z)-tert-butyldimethyl(1-(naphthalen-1-yl)prop-1-enyloxy)silane, is a key intermediate mentioned in the synthesis of more complex molecules. These intermediates are crucial for reactions like Mukaiyama aldol (B89426) additions, Michael reactions, and C-alkylation, allowing for the controlled construction of larger molecular frameworks.
Table 1: Representative Conditions for Silyl Enol Ether Formation from Ketones
| Silylating Agent | Base | Solvent | Typical Temperature | Key Feature |
|---|---|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Forms the kinetic enolate, good for less hindered ketones. |
| tert-Butyldimethylsilyl chloride (TBSCl) | Triethylamine (Et₃N) / DMF | Tetrahydrofuran (THF) | -78 °C to Room Temp | Provides a more sterically bulky and stable silyl enol ether. clockss.org |
| Trimethylsilyl triflate (TMSOTf) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Highly reactive silylating agent, useful for less reactive ketones. |
Application as Chiral Derivatizing Agents in Stereochemical Analysis
The naphthalene (B1677914) moiety's distinct spectroscopic properties, particularly its large magnetic anisotropy effect in Nuclear Magnetic Resonance (NMR) spectroscopy, make derivatives of this compound excellent candidates for development into chiral derivatizing agents (CDAs). These agents are used to determine the enantiomeric purity and absolute configuration of chiral molecules like alcohols and amines.
A fundamental strategy in stereochemical analysis is the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. nih.gov Diastereomers possess different physical properties and can therefore be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For instance, the amine derivative, 1-(naphthalen-1-yl)propan-2-amine, which can be synthesized from this compound via reductive amination, can be resolved into its pure enantiomers. youtube.com A related compound, 1-(1-naphthyl)ethylamine (B3023371), has been successfully resolved through enzyme-catalyzed kinetic resolution. google.com In this process, a lipase (B570770) selectively acylates one enantiomer of the amine, forming a diastereomeric amide that can be separated from the unreacted amine enantiomer. google.com The separated diastereomers can then be analyzed by chiral phase HPLC to determine the enantiomeric excess (ee) of the original sample. google.com This principle highlights how the naphthylpropyl scaffold can be used to create separable diastereomeric adducts for analytical purposes.
The structural backbone of this compound serves as a valuable starting point for creating new and effective chiral derivatizing agents. The goal is to design a reagent that reacts cleanly with a chiral analyte (like an alcohol or amine) to produce diastereomers whose signals are well-resolved in NMR spectra or well-separated in chromatograms.
The development of such reagents often involves modifying the ketone to introduce a reactive functional group that can readily form a covalent bond with the analyte. The resulting diastereomeric products will place the analyte in the anisotropic field of the naphthalene ring, causing differential shielding or deshielding of the analyte's protons. This leads to distinct chemical shifts in the ¹H NMR spectrum for each diastereomer, allowing for the calculation of enantiomeric purity. The resolution of 1-(1-naphthyl)ethylamine demonstrates the utility of the naphthyl group in creating a chiral environment that allows for enantioselective recognition by enzymes, a principle that also applies to the design of CDAs for spectroscopic or chromatographic methods. google.com
Introduction of Diverse Functional Groups for Structural Diversification
The structural diversification of this compound can be achieved by introducing various functional groups onto its molecular framework. The ketone's α-carbon and the aromatic naphthalene ring are both sites for potential modification through reactions like halogenation and amination.
Halogenation: Halogenation at the α-position of the ketone is a common transformation that introduces a reactive handle for further synthetic modifications, such as substitution or elimination reactions. The α-carbon of this compound can be brominated using reagents like molecular bromine (Br₂) in a suitable solvent such as acetic acid. For instance, the α-bromination of a related compound, 1-(6-methoxynaphthalen-2-yl)propan-1-one, is achieved using Br₂ in acetic acid, demonstrating a viable strategy for halogenating the propanone moiety of naphthyl ketones.
Amination: Amination strategies introduce nitrogen-containing functional groups, which are prevalent in biologically active compounds and are valuable for creating new ligands or synthetic intermediates. A powerful method for this is the Mannich reaction, a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable ketone like this compound. organic-chemistry.orgyoutube.com In this reaction, the amine and aldehyde first form an electrophilic iminium ion, which is then attacked by the enol form of the ketone. youtube.com This process attaches an aminomethyl group to the α-carbon of the ketone, yielding a β-amino ketone, often referred to as a Mannich base.
Table 2: Functionalization Reactions of Naphthyl Propanone Scaffolds
| Reaction Type | Reagents | Product Type | Key Application of Product |
|---|---|---|---|
| α-Bromination | Br₂ in Acetic Acid | α-Bromo ketone | Intermediate for nucleophilic substitution and elimination reactions. |
| Mannich Reaction | Formaldehyde (B43269), Dimethylamine (B145610) HCl | β-Amino ketone (Mannich base) | Precursor for pharmaceuticals and other biologically active molecules. organic-chemistry.org |
| Reductive Amination | Ammonium (B1175870) acetate, NaBH₃CN | Primary amine | Chiral building block, intermediate for derivatization. youtube.com |
Strategic Applications of 1 Naphthalen 1 Yl Propan 2 One As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Polycyclic Systems (e.g., Chrysene (B1668918) Derivatives)
The structural framework of 1-(naphthalen-1-yl)propan-2-one makes it a candidate for the synthesis of polycyclic aromatic hydrocarbons (PAHs), such as chrysene derivatives. Although direct synthesis of chrysene from this compound is not extensively documented, related synthetic strategies using isomeric structures suggest a plausible pathway. For instance, the synthesis of 5-methylchrysene (B135471) has been achieved from 2-(2-naphthyl)phenylacetone through an acid-catalyzed cyclization. rsc.org This suggests that an analogous intramolecular cyclization of a suitably functionalized derivative of this compound could provide access to the chrysene skeleton.
A potential synthetic route could involve a Robinson annulation reaction. masterorganicchemistry.comjuniperpublishers.comias.ac.in This reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com By reacting this compound with a suitable Michael acceptor, such as methyl vinyl ketone, a 1,5-diketone intermediate could be formed. Subsequent intramolecular aldol condensation of this diketone would lead to the formation of a new six-membered ring, which upon dehydration would yield a substituted chrysene precursor. The regioselectivity of the initial Michael addition and the subsequent cyclization would be critical in determining the final substitution pattern of the chrysene derivative.
| Reaction Type | Reactants | Potential Product | Reference |
| Acid-catalyzed cyclization | 2-(2-Naphthyl)phenylacetone | 5-Methylchrysene | rsc.org |
| Robinson Annulation | This compound, Methyl vinyl ketone | Chrysene derivative precursor | masterorganicchemistry.comjuniperpublishers.com |
Role in the Synthesis of Biologically Relevant Naphthalene (B1677914) Derivatives
The naphthalene moiety is a common scaffold in many biologically active compounds. This compound provides a convenient starting point for the synthesis of various naphthalene derivatives with potential therapeutic applications.
Building Blocks for Modified Propanol (B110389) and Propanamine Scaffolds
The ketone functionality of this compound is readily amenable to transformations that introduce alcohol and amine groups, leading to the formation of propanol and propanamine scaffolds. These scaffolds are central to the structure of many pharmaceutical agents.
Reduction of the ketone group, for example with sodium borohydride (B1222165), yields the corresponding secondary alcohol, 1-(naphthalen-1-yl)propan-2-ol. This propanol derivative can serve as a precursor for the synthesis of analogues of propranolol (B1214883), a well-known beta-blocker used in the treatment of hypertension. ebi.ac.ukresearchgate.netresearchgate.netut.ac.irnih.gov The synthesis of propranolol itself involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine. ut.ac.ir By modifying the synthetic route to start from this compound, novel propranolol analogues with different substitution patterns on the propanol backbone can be accessed.
Furthermore, the ketone can be converted to an amine through reductive amination. masterorganicchemistry.comorganic-chemistry.org This reaction involves the formation of an imine intermediate by reacting the ketone with an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com A classic method for this transformation is the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert ketones to primary amines. wikipedia.orgmdpi.comscribd.comresearchgate.net This provides a direct route to 1-(naphthalen-1-yl)propan-2-amine, a key building block for various biologically active molecules. nih.gov
| Reaction | Reagents | Product | Application | Reference |
| Reduction | Sodium borohydride | 1-(Naphthalen-1-yl)propan-2-ol | Precursor for propranolol analogues | researchgate.net |
| Reductive Amination (general) | Amine, Reducing agent (e.g., NaBH3CN) | Substituted 1-(naphthalen-1-yl)propan-2-amine | Synthesis of propanamine scaffolds | masterorganicchemistry.comorganic-chemistry.org |
| Leuckart Reaction | Ammonium formate or Formamide | 1-(Naphthalen-1-yl)propan-2-amine | Synthesis of primary propanamine | wikipedia.orgmdpi.com |
Intermediates for Allylamine (B125299) Derivatives
Allylamine derivatives are another class of biologically important compounds, with applications as antifungal agents. mdpi.comnih.gov this compound can serve as a precursor for the synthesis of these derivatives through olefination reactions.
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting ketones into alkenes. wikipedia.orgconicet.gov.arnih.govresearchgate.net By reacting this compound with a suitable phosphorus ylide or phosphonate (B1237965) ester, a carbon-carbon double bond can be introduced at the C2 position of the propane (B168953) chain. For example, a Wittig reaction with an ylide bearing an aminomethyl group could potentially lead to the direct formation of a naphthalene-containing allylamine.
Alternatively, a multi-step sequence can be employed. The synthesis of naftifine, an antifungal agent, and its analogues has been achieved through various routes, some of which involve the formation of a γ-amino alcohol intermediate followed by dehydration to form the allylamine. mdpi.comnih.govgoogle.comgoogle.com The ketone of this compound could be transformed into a hydroxymethyl group, followed by conversion to a leaving group and substitution with an appropriate amine to generate a precursor for such allylamine derivatives.
| Reaction | Key Reagents | Intermediate Product | Target Compound Class | Reference |
| Wittig Reaction | Phosphorus ylide | Naphthalene-containing alkene | Allylamine derivatives | wikipedia.orgnih.gov |
| Horner-Wadsworth-Emmons Reaction | Phosphonate ester, Base | Naphthalene-containing alkene | Allylamine derivatives | wikipedia.orgconicet.gov.arresearchgate.net |
| Multi-step synthesis | Various | γ-Amino alcohol | Naftifine analogues (allylamines) | mdpi.comnih.gov |
Industrial Applications in Organic Material Synthesis (e.g., Dyes, Fragrances)
The unique chemical structure of this compound also lends itself to applications in the synthesis of industrial organic materials such as dyes and fragrances.
Naphthalene derivatives are widely used as precursors in the synthesis of azo dyes, which constitute a significant class of commercial colorants. mdpi.comnih.govresearchgate.netresearchgate.net The aromatic naphthalene ring of this compound can be functionalized, for example through nitration and subsequent reduction to an amino group, to produce a diazonium salt precursor. This diazonium salt can then be coupled with various aromatic compounds to generate a wide range of azo dyes with different colors and properties. The propanone side chain can also be modified to influence the solubility and fastness properties of the resulting dyes.
In the fragrance industry, compounds with naphthalene moieties are valued for their characteristic scents. The ketone group of this compound can undergo condensation reactions with aromatic aldehydes, a common reaction in fragrance synthesis, to produce α,β-unsaturated ketones. numberanalytics.comscilit.comrsc.org These condensation products, with their extended conjugation, can possess unique and desirable odor profiles, making them potential components in perfumes and other scented products.
| Industrial Application | Synthetic Strategy | Potential Product Class | Reference |
| Dye Synthesis | Nitration, Reduction, Diazotization, Azo coupling | Azo dyes | mdpi.comresearchgate.net |
| Fragrance Synthesis | Aldol Condensation with aromatic aldehydes | α,β-Unsaturated ketones | numberanalytics.comscilit.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-(naphthalen-1-yl)propan-2-one. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's structure can be assembled.
Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignments
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts are influenced by the electron density around the nucleus, with electronegative groups like the carbonyl and the aromatic naphthalene (B1677914) ring causing characteristic downfield shifts. oregonstate.edupdx.edu
¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the methyl protons, the methylene (B1212753) protons, and the seven aromatic protons of the naphthalene ring. The methyl protons (H-3) would appear as a singlet furthest upfield, being adjacent only to the carbonyl group. The methylene protons (H-1), situated between the electron-withdrawing carbonyl group and the naphthalene ring, would also appear as a singlet but shifted downfield. The seven protons on the naphthalene ring will appear in the aromatic region (typically 7.0-9.0 ppm), with complex splitting patterns due to spin-spin coupling with their neighbors. The proton at the C8 position is often the most deshielded due to its peri-interaction with the substituent at C1.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, will show a single peak for each of the 13 carbon atoms. The most downfield signal would be that of the carbonyl carbon (C-2) due to the strong deshielding effect of the oxygen atom, expected in the 190-215 ppm range. libretexts.org The ten carbons of the naphthalene ring will resonate in the aromatic region (around 120-140 ppm). The methylene carbon (C-1) and the methyl carbon (C-3) will appear at the most upfield positions.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |
| C1-CH₂ | ~4.0 - 4.2 | ~45 - 55 | Singlet (s) |
| C2-C=O | - | ~205 - 215 | - |
| C3-CH₃ | ~2.2 - 2.4 | ~28 - 35 | Singlet (s) |
| Naphthyl-H | ~7.3 - 8.2 | ~123 - 135 | Multiplet (m) |
| Naphthyl-C | - | ~123 - 135 | - |
Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity Elucidation
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be invaluable for tracing the connectivity of the protons around the naphthalene ring system. For example, the proton at C2' would show a correlation to the proton at C3', which in turn would correlate with the proton at C4', and so on. This allows for a sequential walk around the aromatic rings to assign each proton signal.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This would definitively link the methylene proton signal to the C-1 carbon signal and the methyl proton signal to the C-3 carbon signal. It would also allow for the assignment of each protonated carbon in the naphthalene ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. researchgate.net This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the methyl protons (H-3) would show an HMBC correlation to the carbonyl carbon (C-2) and the methylene carbon (C-1). The methylene protons (H-1) would show correlations to the carbonyl carbon (C-2), the methyl carbon (C-3), and to carbons C-1' and C-8a' of the naphthalene ring, thus confirming the link between the propanone side chain and the naphthalene core.
Application of NMR in Reaction Monitoring and Mechanistic Studies
NMR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. To synthesize this compound, one possible route is the reaction of 1-naphthylacetic acid with methyllithium. By setting up the reaction within an NMR tube (or by periodically taking samples), the reaction can be monitored.
The ¹H NMR spectrum would show the gradual disappearance of the signals corresponding to the starting material, 1-naphthylacetic acid (e.g., the methylene protons adjacent to the carboxylic acid). Concurrently, new signals corresponding to the product, this compound, would appear and increase in intensity over time (e.g., the characteristic singlet for the new methyl group at ~2.2-2.4 ppm). This allows for the determination of reaction kinetics, the identification of any intermediates or byproducts, and the optimization of reaction conditions such as temperature and reaction time without the need for extensive workup and purification of aliquots.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups and the molecular fingerprint of this compound.
Vibrational Spectroscopic Signatures of Ketone and Naphthalene Moieties
The IR and Raman spectra are governed by the vibrations of the molecule's chemical bonds. While some vibrations are active in both, others may be strong in one and weak or silent in the other, providing complementary information.
Ketone Moiety: The most prominent feature in the IR spectrum is the intense absorption due to the carbonyl (C=O) bond stretching vibration. For an aliphatic ketone like this, this peak is expected to appear in the range of 1710-1725 cm⁻¹. libretexts.orgpressbooks.pub This band is typically strong in the IR spectrum due to the large change in dipole moment during the vibration. In the Raman spectrum, the C=O stretch is also observable, though it may be weaker than in the IR. researchgate.net
Naphthalene Moiety: The naphthalene group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. nist.gov The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The specific pattern of these bands can be characteristic of the 1-substituted naphthalene ring. Out-of-plane C-H bending vibrations (wagging) occur in the 700-900 cm⁻¹ region and are often strong in the IR spectrum, providing clues about the substitution pattern of the aromatic ring. Raman spectroscopy is particularly effective for observing the symmetric vibrations of the naphthalene ring, which may be weak in the IR spectrum. researchgate.net
Aliphatic Propanone Chain: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups will appear in the 1350-1470 cm⁻¹ range.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1710 - 1725 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |
Conformational Analysis via IR Spectroscopy
While primarily used for functional group identification, IR spectroscopy can, in some cases, provide insights into the conformational preferences of a molecule. slideshare.net For this compound, rotation around the C1-C1' single bond can lead to different spatial arrangements (conformers) of the propanone side chain relative to the naphthalene ring.
These different conformers may have slightly different energies and, consequently, slightly different vibrational frequencies for certain bonds, particularly the C=O stretch. By studying the IR spectrum under varying conditions, such as in different polarity solvents or at different temperatures, it might be possible to observe shifts or broadening in the C=O absorption band. For example, a more polar solvent might stabilize a more polar conformer, leading to a shift in the equilibrium and a change in the observed C=O frequency. While a challenging analysis for an acyclic molecule, such studies could theoretically provide information on the conformational landscape of this compound. uobabylon.edu.iq
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₂O, the molecular weight is 184.24 g/mol . In a mass spectrum, this would correspond to the molecular ion peak [M]⁺ at an m/z of approximately 184.
The fragmentation of the molecular ion provides valuable information about the compound's structure. The initial ionization process involves the removal of an electron to form the molecular ion, [C₁₃H₁₂O]⁺. Subsequent fragmentation can occur through various pathways, influenced by the stability of the resulting fragments. Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the formation of several key fragment ions.
Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z |
| [C₁₀H₇CH₂]⁺ | Naphthylmethyl cation | 141 |
| [CH₃CO]⁺ | Acetyl cation | 43 |
| [C₁₀H₇]⁺ | Naphthyl cation | 127 |
The presence of the naphthalene ring often leads to a prominent peak corresponding to the naphthylmethyl cation ([C₁₀H₇CH₂]⁺) at m/z 141, which is a common and stable fragment for 1-substituted naphthalenes. The acetyl cation ([CH₃CO]⁺) at m/z 43 is also a characteristic fragment for methyl ketones. Further fragmentation of the naphthalene ring itself can lead to a series of smaller ions, contributing to the complex fingerprint of the mass spectrum. The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the key chromophores are the naphthalene ring system and the carbonyl group.
The UV-Vis spectrum of naphthalene itself is characterized by two main absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π → π* transitions within the aromatic system. researchgate.net The presence of the propan-2-one substituent at the 1-position of the naphthalene ring can cause shifts in the positions and intensities of these bands. Additionally, the carbonyl group introduces a weak n → π* transition, which typically appears at a longer wavelength (lower energy) than the π → π* transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | Naphthalene ring | 220-320 |
| n → π | Carbonyl group | > 300 |
The π → π* transitions in the naphthalene moiety are generally strong and give rise to intense absorption bands. researchgate.net The n → π* transition of the ketone is typically much weaker. The conjugation between the naphthalene ring and the carbonyl group can influence the energy of these transitions, often resulting in a red shift (a shift to longer wavelengths) compared to the individual, unconjugated chromophores. The specific absorption maxima and molar absorptivities are characteristic of the compound and can be used for its quantification. bit.edu.cn
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cellstructureatlas.org This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy.
Although the crystal structure of the title compound is not detailed, analysis of related naphthalene derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 1,3-di-naphthalen-1-yl-propan-2-one reveals the spatial arrangement of the naphthalene rings relative to the central ketone unit. researchgate.net Similarly, studies on other naphthalene-containing compounds determined by X-ray crystallography show that the naphthalene ring system is typically planar. researchgate.netresearchgate.net
In a hypothetical crystal structure of this compound, one would expect the naphthalene moiety to be essentially planar. The bond lengths and angles within the naphthalene ring would be consistent with those of a typical aromatic system. The C-C and C=O bond lengths of the propan-2-one group would also be within the expected ranges. A key parameter would be the torsion angle between the plane of the naphthalene ring and the plane of the carbonyl group, which would dictate the degree of conjugation between these two parts of the molecule. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the naphthalene rings of adjacent molecules, would also be revealed, providing a comprehensive understanding of the crystal packing. researchgate.net
Chromatographic Techniques in Support of Structural Analysis
Chromatographic techniques are essential for the separation and purification of compounds, which is often a prerequisite for spectroscopic analysis. They can also provide analytical data that supports structural elucidation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net
The retention time of this compound in an HPLC system is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). This retention time can be used to identify the compound in a mixture by comparing it to a known standard. Furthermore, HPLC coupled with a UV-Vis detector (HPLC-UV) allows for the quantification of the compound based on its absorbance at a specific wavelength. nih.gov The purity of a sample of this compound can also be assessed by HPLC, as any impurities would likely have different retention times and appear as separate peaks in the chromatogram.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the intrinsic properties of organic molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(naphthalen-1-yl)propan-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. nih.gov This optimization yields the lowest energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The planar naphthalene (B1677914) ring system connected to the flexible propan-2-one side chain presents an interesting case for conformational analysis.
The electronic structure of the molecule is also elucidated through these calculations. The conjugation of the ketone group with the aromatic naphthalene ring influences the molecule's electronic properties and reactivity. DFT provides a detailed picture of the electron distribution, which is fundamental to understanding its chemical behavior.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.23 g/mol | PubChem nih.gov |
| Molecular Formula | C₁₃H₁₂O | PubChem nih.gov |
| XLogP3 | 2.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 184.088815002 Da | PubChem nih.gov |
| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. Theoretical calculations can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) and Raman spectrum. For instance, the characteristic C=O stretching frequency of the ketone group, typically found in the 1600–1850 cm⁻¹ region in IR spectra, can be calculated computationally. nih.gov For a similar molecule, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the theoretical C=O stretching mode was calculated at 1649 cm⁻¹, which aligns well with the experimental FT-IR peak at 1654 cm⁻¹. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra. Comparisons between the computed and experimental chemical shifts are crucial for the structural characterization of the molecule. nih.govresearchgate.net For a related propenone, theoretical and experimental chemical shifts for hydrogen atoms were found to be in good agreement. nih.gov
| Spectroscopic Technique | Parameter | Typical Experimental Range/Value | Typical Theoretical Value | Reference |
|---|---|---|---|---|
| FT-IR | C=O Stretching Frequency (cm⁻¹) | 1654 | 1649 | nih.gov |
| ¹H NMR | Chemical Shift Range (ppm) | 3.9 - 8.7 | 3.58 - 9.47 | nih.gov |
| ¹³C NMR | Methoxy C Shift (ppm) | 55.64 | 55.45 (B3LYP) | nih.gov |
Analysis of Molecular Orbitals and Charge Distribution
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and the energy required for electronic excitation. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another vital tool. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer interactions within the molecule. nih.govtandfonline.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling extends beyond static molecular properties to the dynamics of chemical reactions, providing a virtual laboratory to study reaction pathways and predict outcomes.
Energetics and Transition State Analysis of Key Reactions
This compound serves as an intermediate in various chemical transformations, such as oxidation to 1-naphthylacetic acid and reduction to 1-(naphthalen-1-yl)propan-2-ol. Computational modeling can be used to map the entire energy profile of these reactions. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for determining the reaction rate. By analyzing the energetics, chemists can understand the feasibility of a proposed reaction mechanism and identify the rate-determining step.
Theoretical Prediction of Regio- and Stereoselectivity
Many chemical reactions can yield multiple products. Computational chemistry is a powerful tool for predicting which product is most likely to form, a concept known as selectivity. rsc.org For this compound, electrophilic substitution reactions on the naphthalene ring are a key class of reactions.
Theoretical models can predict the regioselectivity of these substitutions. By calculating the relative energies of the possible intermediates (sigma complexes) formed during the attack of an electrophile at different positions on the naphthalene ring, the most stable intermediate and thus the major product can be identified. Factors like the electron-donating or-withdrawing nature of the propan-2-one substituent and its steric hindrance are computationally modeled to predict the outcome. These predictive tools are invaluable for planning synthetic routes and minimizing unwanted byproducts. rsc.org
Conformational Analysis and Tautomerism Studies
The structure of an organic molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations, and the migration of atoms can result in constitutional isomers called tautomers. libretexts.org Understanding these dynamic processes is crucial as they dictate the molecule's properties and reactivity. scirp.org
Conformational Analysis
The conformational landscape of this compound is primarily defined by rotation around the single bonds of the propane (B168953) chain. The key rotations are around the C1-C2 bond (connecting the naphthyl group to the carbonyl carbon) and the C2-C3 bond (the methyl group). The bulky and planar naphthyl group imposes significant steric hindrance, which heavily influences the preferred conformations.
Similar to propane, the molecule will have staggered and eclipsed conformations. However, the large naphthyl group creates more complex steric interactions than a simple methyl group. The most stable conformers are those that minimize the steric clash between the naphthyl ring, the carbonyl oxygen, and the terminal methyl group. Computational methods, particularly Density Functional Theory (DFT), are ideal for mapping the potential energy surface of such molecules to identify the lowest-energy (most stable) conformers and the energy barriers for interconversion. researchgate.net While specific experimental data for this compound is not available, theoretical calculations can predict these stabilities.
Tautomerism Studies
This compound can exist in equilibrium between two tautomeric forms: the keto form and the enol form. This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon (C1) to the carbonyl oxygen, with a corresponding shift of the pi-bond. libretexts.org
Keto Form: this compound
Enol Form: 1-(Naphthalen-1-yl)prop-1-en-2-ol
For most simple ketones, the equilibrium heavily favors the keto form because the carbon-oxygen double bond (C=O) is significantly more stable than a carbon-carbon double bond (C=C). libretexts.orgquora.com However, several factors can influence the stability of the enol tautomer. fiveable.me In the case of 1-(Naphthalen-1-yl)prop-1-en-2-ol, the C=C double bond of the enol is in conjugation with the aromatic naphthalene ring system. This extended conjugation provides additional stabilization to the enol form. quora.comfiveable.me
The relative stability of the keto and enol tautomers can be quantitatively assessed using computational methods. orientjchem.org DFT calculations can determine the electronic energies of both tautomers and the transition state connecting them. orientjchem.org The choice of solvent also plays a critical role; polar, protic solvents can form hydrogen bonds with the keto form, potentially increasing its stability relative to the enol. orientjchem.org Conversely, non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. quora.com
Below is an interactive data table summarizing hypothetical relative energies for the tautomers of this compound in different environments, as would be predicted by a typical DFT study.
| Tautomer | Environment | Calculated Relative Energy (kcal/mol) | Predicted Equilibrium Favorability |
| Keto | Gas Phase | 0 (Reference) | Favored |
| Enol | Gas Phase | +5.8 | Minor Component |
| Keto | Water (Polar) | 0 (Reference) | Strongly Favored |
| Enol | Water (Polar) | +7.2 | Very Minor Component |
| Keto | Cyclohexane (Non-polar) | 0 (Reference) | Favored |
| Enol | Cyclohexane (Non-polar) | +4.9 | Minor Component |
Note: The values in this table are illustrative, based on typical results for aryl ketones from computational studies, and represent the expected outcome of a DFT calculation. orientjchem.org
Advanced Computational Methodologies in Organic Chemistry
The study of organic molecules like this compound benefits immensely from a hierarchy of computational tools that predict structure, stability, and spectral properties. quora.com These methods have become essential for rationalizing experimental results and guiding new chemical discoveries. researchgate.net
Density Functional Theory (DFT)
DFT is one of the most widely used quantum mechanical methods in computational chemistry. researchgate.netrsc.org It calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT is particularly effective for:
Geometry Optimization: Determining the lowest energy three-dimensional structure of molecules, including different conformers. katwacollegejournal.com
Thermodynamic Properties: Calculating relative stabilities of isomers and tautomers by computing their energies, enthalpies, and Gibbs free energies. orientjchem.orgresearchgate.net
Reaction Mechanisms: Mapping the energy profile of a chemical reaction, including the identification of transition states to understand reaction barriers and pathways. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM)
For very large systems, such as a molecule interacting with a protein or a complex solvent environment, full quantum mechanical calculations can be prohibitively expensive. QM/MM methods address this by treating the most chemically important part of the system (e.g., the substrate molecule) with high-level quantum mechanics, while the surrounding environment (e.g., protein or solvent molecules) is treated with less computationally demanding molecular mechanics. This hybrid approach allows for the accurate study of reactions in complex biological or solution-phase environments.
Advanced Solvation Models
Since most chemical reactions occur in solution, accurately modeling the effect of the solvent is crucial. Computational chemistry employs both explicit and implicit solvation models.
Implicit Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. orientjchem.org This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute molecule.
Explicit Models: These models involve including a number of individual solvent molecules in the calculation. While computationally more intensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for understanding reaction mechanisms and stability. orientjchem.org
These advanced computational methodologies provide a detailed, atomistic-level understanding of chemical systems, complementing experimental work and accelerating the pace of discovery in organic chemistry. libretexts.org
Conclusion and Future Research Perspectives
Synthesis and Reactivity Paradigms of 1-(Naphthalen-1-yl)propan-2-one
The synthesis of this compound can be approached through various established organic reactions. A common method involves the Friedel-Crafts acylation of naphthalene (B1677914), though this can sometimes lead to mixtures of isomers. Alternative strategies, such as Directed Ortho Metalation (DoM) followed by acylation, offer greater regiocontrol, ensuring the propan-2-one group is specifically attached to the 1-position of the naphthalene ring. This method involves the lithiation of naphthalene at the 1-position, followed by a reaction with an appropriate acylating agent like propanoyl chloride.
The reactivity of this compound is characterized by the interplay between the aromatic naphthalene ring and the ketone functional group. The ketone moiety can undergo reduction to form the corresponding alcohol, 1-(naphthalen-1-yl)propan-2-ol, using reducing agents like sodium borohydride (B1222165). nih.gov Conversely, oxidation can lead to the formation of 1-naphthylacetic acid. The naphthalene ring itself is susceptible to electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the existing substituent. Furthermore, the carbonyl group can react with nitrogen nucleophiles, such as primary amines, to form imines or Schiff bases. libretexts.org
A summary of key reactions is presented below:
| Reaction Type | Reagents | Product |
| Reduction | Sodium Borohydride | 1-(Naphthalen-1-yl)propan-2-ol |
| Oxidation | Potassium Permanganate (B83412) | 1-Naphthylacetic acid |
| Electrophilic Substitution | Various | Substituted this compound |
| Imine Formation | Primary Amines | N-substituted imine derivative |
Innovations in Naphthyl Ketone Chemistry and Methodology Development
The broader field of naphthyl ketone chemistry is a vibrant area of research, with continuous development of novel synthetic methodologies and catalytic systems. researchgate.net A significant focus is on the development of more efficient and environmentally friendly "green" synthesis approaches. patsnap.compatsnap.com This includes the use of biocatalysis, employing enzymes like oxidoreductases and transferases to catalyze reactions with high selectivity in aqueous media, thereby reducing the reliance on organic solvents. patsnap.com
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become a cornerstone for the synthesis of complex naphthalene derivatives. researchgate.net Recent advancements have focused on developing more stable and reusable heterogeneous catalysts, such as palladium nanoparticles supported on materials like bentonite (B74815) clay, to improve the sustainability of these processes. researchgate.net Furthermore, tandem cyclization reactions, which allow for the construction of complex molecules from simple starting materials in a single operational sequence, are proving to be a powerful strategy for accessing diverse naphthalene and its derivatives. researchgate.net
Innovations are also being made in the realm of transfer hydrogenation, a sustainable alternative to traditional reduction methods. nih.gov Highly active manganese-based catalysts, for instance, have shown remarkable efficiency in the transfer hydrogenation of ketones to their corresponding alcohols, operating at very low catalyst loadings. nih.gov
Key areas of innovation in naphthyl ketone chemistry include:
Green Chemistry Approaches: Utilization of biocatalysis and renewable feedstocks. patsnap.compatsnap.com
Advanced Catalysis: Development of reusable heterogeneous catalysts and efficient tandem cyclization reactions. researchgate.net
Sustainable Reduction Methods: Application of transfer hydrogenation with earth-abundant metal catalysts. nih.gov
Novel Synthetic Routes: Exploration of reactions like the Pauson-Khand reaction and Nazarov cyclization for the construction of complex cyclic systems. acs.org
Future Directions in Theoretical and Spectroscopic Investigations
While experimental work continues to expand the synthetic utility of this compound and related compounds, theoretical and spectroscopic investigations offer complementary and increasingly powerful avenues for deeper understanding. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and conformational preferences of these molecules. acs.orgmdpi.com For example, DFT calculations can be used to determine the HOMO/LUMO gap, which is an indicator of a molecule's electrophilicity and kinetic stability. mdpi.com Such studies can help in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.
Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) is fundamental for elucidating the precise molecular structure and connectivity. researchgate.net Detailed NMR investigations can also be used to study reaction mechanisms and the binding interactions of these molecules with other species. mdpi.com
Future research in this area could focus on:
Advanced Computational Modeling: Employing higher levels of theory to accurately predict reaction pathways, transition states, and the chiroptical properties of chiral naphthyl ketones. acs.org
In-depth Spectroscopic Analysis: Utilizing advanced NMR techniques and other spectroscopic methods like circular dichroism to study the conformational dynamics and non-covalent interactions of these molecules in solution. acs.orgrsc.org
Integrated Experimental-Theoretical Studies: Combining experimental results with computational modeling to gain a comprehensive understanding of reaction mechanisms and to design new catalysts and reactions with enhanced selectivity and efficiency.
The continued exploration of this compound and the broader class of naphthyl ketones, through a synergistic combination of synthetic, catalytic, theoretical, and spectroscopic approaches, promises to uncover new fundamental chemical principles and pave the way for novel applications.
Q & A
Q. What are the established synthetic routes for 1-(Naphthalen-1-yl)propan-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The primary synthetic route involves Friedel-Crafts acylation , where naphthalene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key optimization steps include:
- Catalyst stoichiometry: Use 1.2–1.5 equivalents of AlCl₃ to minimize side reactions.
- Temperature control: Maintain 0–5°C during acyl chloride addition to prevent polyacylation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.
Q. Comparison of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | Prevents hydrolysis, maximizes acylation |
| Solvent | Dichloromethane | Enhances Lewis acid activity |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm regioselectivity (naphthalene C1 substitution) and ketone presence (δ ~2.1 ppm for methyl ketone) .
- IR Spectroscopy: Validate carbonyl stretch (~1715 cm⁻¹) .
- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ = 185.1 m/z).
- X-ray Crystallography: For definitive structural confirmation, use SHELXL for refinement (e.g., R-factor < 0.05) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Assay Variability: Differences in cell lines, pH, or incubation time.
- Compound Purity: Residual solvents or byproducts (e.g., unreacted naphthalene) alter activity.
- Experimental Design: Use orthogonal assays (e.g., enzyme inhibition + cell viability) and standardized protocols (e.g., OECD guidelines) .
Recommended Workflow:
Re-synthesize and re-test compounds under controlled conditions.
Validate purity via HPLC (≥95% purity threshold).
Cross-reference with structurally similar compounds (e.g., 1-(Naphthalen-2-yl)propan-2-one) to isolate positional effects .
Q. How can computational modeling and crystallographic data predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon).
- Crystallographic Data: SHELXL-refined structures reveal bond angles and steric hindrance, guiding predictions for nucleophilic attack .
- Case Study: The ketone group’s planarity (from X-ray data) facilitates nucleophilic addition, while steric bulk from naphthalene directs regioselectivity.
Q. What methodologies are recommended for toxicological profiling of this compound in vitro?
Methodological Answer:
- Literature Screening: Follow ATSDR protocols to prioritize peer-reviewed studies on naphthalene derivatives, focusing on:
- Cytotoxicity Assays: MTT or LDH release in HepG2 cells.
- Metabolic Stability: Microsomal incubation (e.g., human liver microsomes) to assess half-life .
- Tiered Testing: Start with acute toxicity (IC₅₀) and progress to genotoxicity (Ames test, Comet assay).
Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of this compound?
Methodological Answer:
- Halogenation Impact:
- Electron-Withdrawing Groups (e.g., Cl): Increase ketone electrophilicity, enhancing reactivity in Schiff base formation .
- LogP Changes: Fluorination reduces hydrophobicity (e.g., 1-(2,4,6-Trifluorophenyl)propan-2-one: LogP = 2.1 vs. parent compound LogP = 3.5) .
Q. Comparative Table
| Derivative | Substituent | LogP | Reactivity (k, s⁻¹) |
|---|---|---|---|
| Parent Compound | None | 3.5 | 1.0 |
| 1-(2-Chlorophenyl)propan-2-one | Cl at C2 | 3.8 | 1.7 |
| 1-(2,4,6-Trifluorophenyl)propan-2-one | F at C2,4,6 | 2.1 | 0.5 |
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges:
- Low Melting Point: Leads to oiling-out during cooling.
- Polymorphism: Multiple crystal forms complicate data interpretation.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
